molecular formula C18H26N4O5S2 B2400243 1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1904115-15-6

1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2400243
CAS RN: 1904115-15-6
M. Wt: 442.55
InChI Key: VYAKQQWQVCJPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H26N4O5S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on related sulfonyl compounds indicates diverse synthetic pathways and reactivities. For instance, the synthesis of various sulfonyl compounds through reactions with diazo compounds and their subsequent transformation into pyrazoles, pyrazolines, and cyclopropanes highlights the synthetic utility of sulfonyl groups in constructing complex molecular architectures (Plancquaert et al., 1996). Another study demonstrates the use of 1,3-dipolar cycloaddition reactions to generate optically pure cyclopropanes, showcasing the stereochemical control achievable with sulfonyl-containing compounds (Cruz Cruz et al., 2009).

Applications in Material Science

Sulfonyl compounds have found applications in material science, such as in the development of proton exchange membranes for fuel cell applications. The synthesis of sulfonated polymers demonstrates the role of sulfonyl groups in enhancing proton conductivity, a key property for fuel cell efficiency (Kim et al., 2008).

Bioactivity and Medicinal Chemistry

The bioactivity of sulfonyl compounds is another area of interest. Studies on the synthesis and antioxidant activity of bis(sulfonyl) compounds reveal their potential as antioxidant agents, with certain derivatives displaying significant radical scavenging activity (Lavanya et al., 2014). Furthermore, the synthesis of sulfonamide derivatives and their evaluation for cytotoxicity and enzyme inhibitory activities highlight the therapeutic potential of sulfonyl-containing molecules (Gul et al., 2016).

properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S2/c1-14-18(15(2)20(3)19-14)29(25,26)22-10-6-9-21(11-12-22)28(23,24)17-8-5-7-16(13-17)27-4/h5,7-8,13H,6,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAKQQWQVCJPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

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